

# (3-Aminophenyl)(morpholino)methanone: A Technical Guide on a Key Pharmaceutical Intermediate

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## Compound of Interest

Compound Name:	(3-Aminophenyl) (morpholino)methanone
Cat. No.:	B171742

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3-aminophenyl)(morpholino)methanone**, a pivotal intermediate in the synthesis of targeted therapeutics. The document details its chemical properties, synthesis protocol, and its significant role in the production of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. Furthermore, it elucidates the BTK signaling pathway, the therapeutic target of Ibrutinib, offering valuable context for researchers in oncology and immunology.

## Compound Identification and Properties

**(3-Aminophenyl)(morpholino)methanone** is an organic compound featuring a central phenyl ring substituted with an amino group and a morpholinomethanone moiety. Its chemical structure makes it a versatile building block in medicinal chemistry.

Property	Value	Citations
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	206.24 g/mol	<a href="#">[1]</a>
CAS Number	104775-65-7	<a href="#">[1]</a>
Appearance	White powder	<a href="#">[2]</a>
Storage Temperature	2-8°C	<a href="#">[2]</a>
IUPAC Name	(3-aminophenyl) (morpholino)methanone	<a href="#">[1]</a>

## Role as a Key Intermediate in Ibrutinib Synthesis

**(3-Aminophenyl)(morpholino)methanone** is a crucial precursor in the synthesis of Ibrutinib (marketed as Imbruvica), a potent and irreversible inhibitor of Bruton's tyrosine kinase.[\[3\]](#) Ibrutinib is a targeted therapy approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[\[3\]](#) The primary role of **(3-aminophenyl)(morpholino)methanone** is to serve as a foundational scaffold for constructing a more complex intermediate, 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which forms the core of the Ibrutinib molecule.[\[4\]](#)[\[5\]](#)

## Experimental Protocol: Synthesis of (3-Aminophenyl)(morpholino)methanone

The following is a four-step synthesis protocol for **(3-aminophenyl)(morpholino)methanone**, starting from benzotrichloride, as described in the Asian Journal of Chemistry.[\[1\]](#)[\[2\]](#)

### 3.1. Step 1: Nitration of Benzotrichloride to 3-Nitrobenzoic Acid

- Methodology: Benzotrichloride is subjected to nitration using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The reaction selectively adds a nitro group at the meta position of the phenyl ring.
- Outcome: Formation of 3-nitrobenzoic acid.

### 3.2. Step 2: Chlorination of 3-Nitrobenzoic Acid to 3-Nitrobenzoyl Chloride

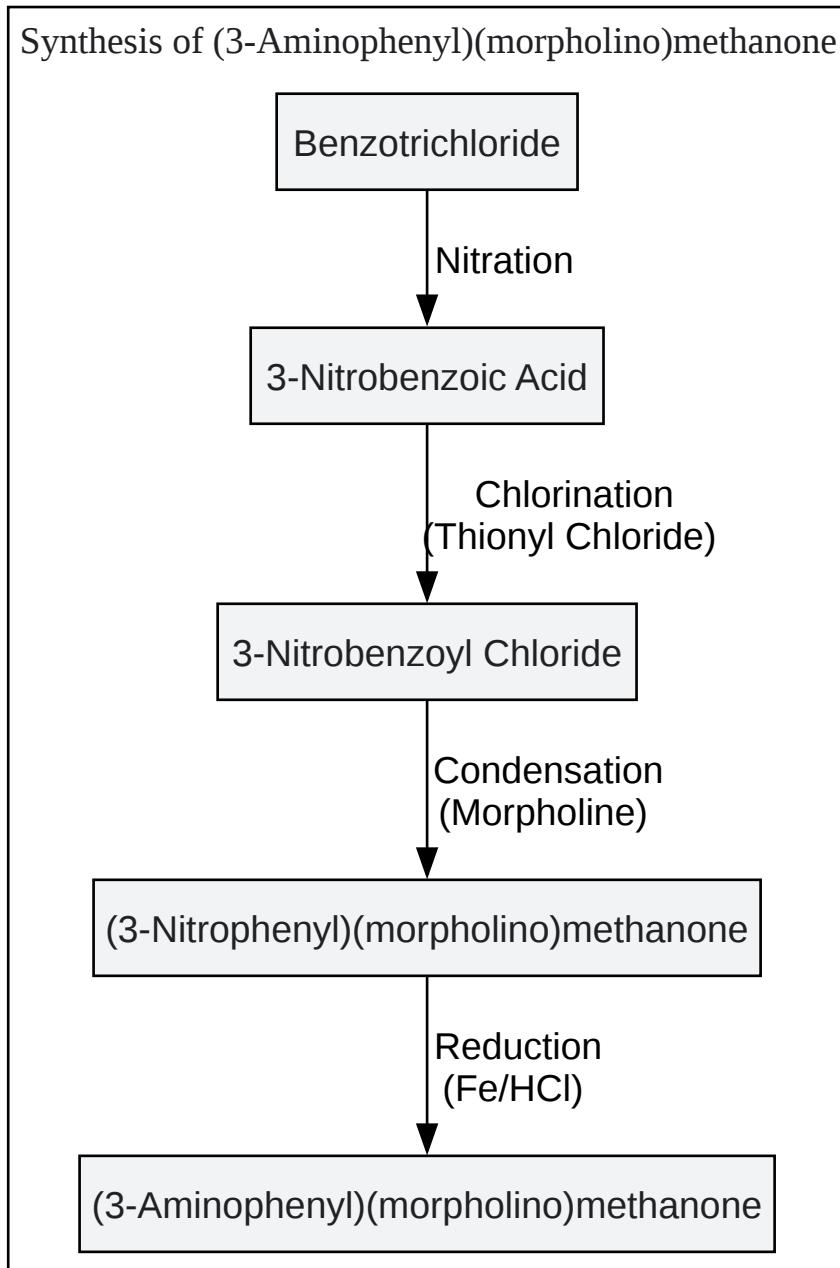
- Methodology: 3-Nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride ( $\text{SOCl}_2$ ), to convert the carboxylic acid group into an acyl chloride.
- Outcome: Synthesis of 3-nitrobenzoyl chloride.

### 3.3. Step 3: Condensation with Morpholine

- Methodology: 3-Nitrobenzoyl chloride is reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride and displacing the chloride ion.
- Outcome: Formation of (3-nitrophenyl)(morpholino)methanone.

### 3.4. Step 4: Reduction of the Nitro Group

- Methodology: The nitro group of (3-nitrophenyl)(morpholino)methanone is reduced to an amino group. A common method for this transformation is the use of a metal catalyst, such as iron (Fe) powder, in the presence of an acid like hydrochloric acid (HCl).
- Outcome: Production of the final product, **(3-aminophenyl)(morpholino)methanone**.



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Synthesis workflow for **(3-Aminophenyl)(morpholino)methanone**.

## Mechanism of Action of Ibrutinib and the BTK Signaling Pathway

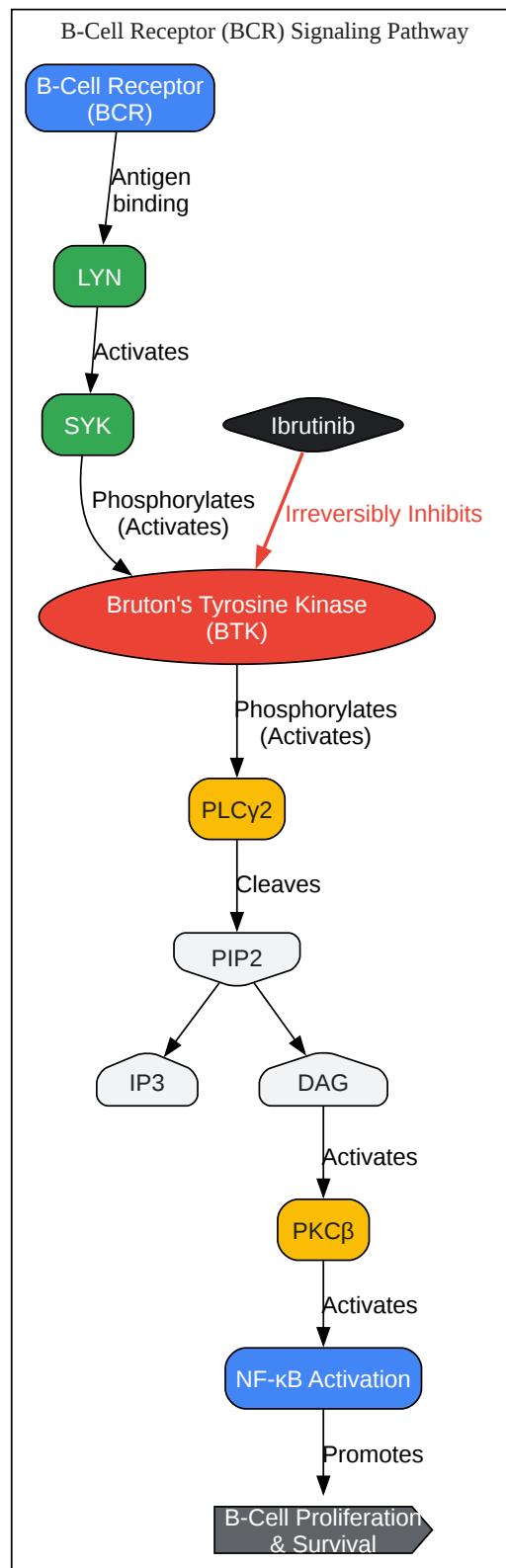
Ibrutinib functions by targeting and irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.<sup>[3][6]</sup> This pathway is essential

for the proliferation, survival, and trafficking of both normal and malignant B-cells.[\[1\]](#)[\[7\]](#)

The BTK Signaling Cascade:

- BCR Activation: The pathway is initiated by the binding of an antigen to the B-cell receptor.
- Upstream Kinase Activity: This binding leads to the activation of upstream tyrosine kinases, such as LYN and SYK.
- BTK Phosphorylation: Activated SYK then phosphorylates and activates BTK.
- Downstream Signaling: BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCy2).
- Second Messenger Generation: Activated PLCy2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- NF-κB Activation: These second messengers trigger a cascade that ultimately leads to the activation of the transcription factor NF-κB.
- Cellular Response: NF-κB translocates to the nucleus and promotes the expression of genes involved in B-cell proliferation, survival, and differentiation.[\[8\]](#)

Ibrutinib's irreversible binding to a cysteine residue in the active site of BTK effectively blocks this entire cascade, leading to decreased B-cell proliferation and survival.[\[3\]](#)



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The Bruton's tyrosine kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.

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